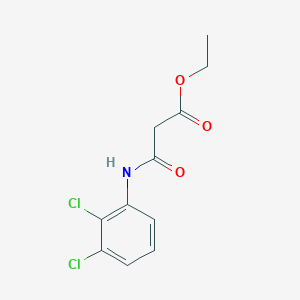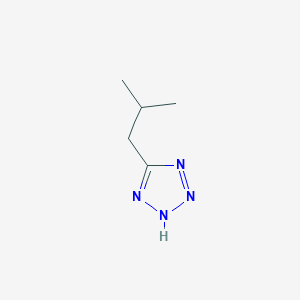![molecular formula C18H26O2Si2 B14330440 [[1,1'-Biphenyl]-2,5-diylbis(oxy)]bis(trimethylsilane) CAS No. 111866-74-1](/img/structure/B14330440.png)
[[1,1'-Biphenyl]-2,5-diylbis(oxy)]bis(trimethylsilane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[[1,1’-Biphenyl]-2,5-diylbis(oxy)]bis(trimethylsilane) is an organic compound with the molecular formula C20H26O2Si2 It is characterized by the presence of two trimethylsilane groups attached to a biphenyl core through oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [[1,1’-Biphenyl]-2,5-diylbis(oxy)]bis(trimethylsilane) typically involves the reaction of 2,5-dihydroxy-1,1’-biphenyl with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of silyl ethers, resulting in the desired compound .
Industrial Production Methods
While specific industrial production methods for [[1,1’-Biphenyl]-2,5-diylbis(oxy)]bis(trimethylsilane) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
[[1,1’-Biphenyl]-2,5-diylbis(oxy)]bis(trimethylsilane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides in the presence of catalysts.
Major Products Formed
Oxidation: Biphenyl quinones.
Reduction: Biphenyl hydroquinones.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
[[1,1’-Biphenyl]-2,5-diylbis(oxy)]bis(trimethylsilane) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Materials Science: Employed in the development of novel materials with specific electronic or optical properties.
Biology and Medicine: Investigated for potential use in drug delivery systems and as a component in bioactive compounds.
Wirkmechanismus
The mechanism of action of [[1,1’-Biphenyl]-2,5-diylbis(oxy)]bis(trimethylsilane) involves its ability to undergo various chemical transformations. The trimethylsilyl groups can be cleaved under acidic or basic conditions, revealing reactive hydroxyl groups that can participate in further chemical reactions. This reactivity makes it a versatile intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[1,2-Phenylenebis(oxy)]bis(trimethylsilane): Similar structure but with a different arrangement of the biphenyl core.
[2,5-Di-tert-butyl-1,4-phenylene]bis(oxy)bis(trimethylsilane): Contains tert-butyl groups instead of hydrogen atoms on the biphenyl core.
Eigenschaften
CAS-Nummer |
111866-74-1 |
|---|---|
Molekularformel |
C18H26O2Si2 |
Molekulargewicht |
330.6 g/mol |
IUPAC-Name |
trimethyl-(2-phenyl-4-trimethylsilyloxyphenoxy)silane |
InChI |
InChI=1S/C18H26O2Si2/c1-21(2,3)19-16-12-13-18(20-22(4,5)6)17(14-16)15-10-8-7-9-11-15/h7-14H,1-6H3 |
InChI-Schlüssel |
OVAODMWEIPYONV-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC1=CC(=C(C=C1)O[Si](C)(C)C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


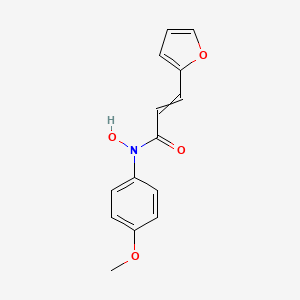

![3-{[tert-Butyl(diphenyl)silyl]oxy}propanoyl chloride](/img/structure/B14330383.png)
![9-Benzyl-3-(2-oxoethyl)-9-azabicyclo[4.2.1]nonane-2-carbaldehyde](/img/structure/B14330387.png)
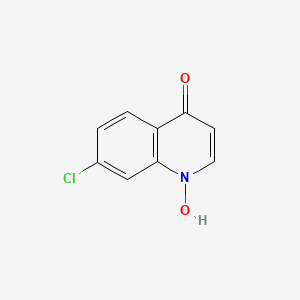
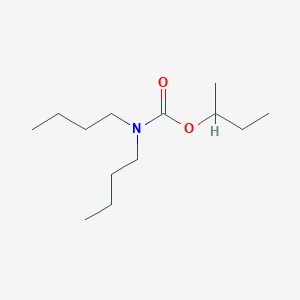
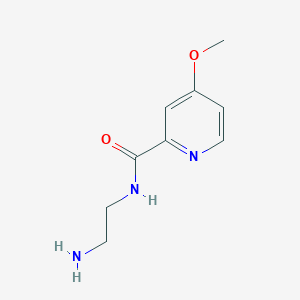
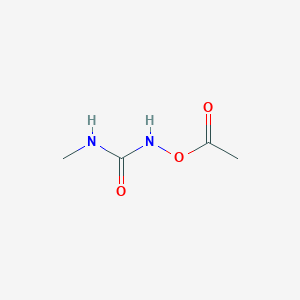
![1-{2-[4-(Dimethoxymethyl)phenoxy]ethyl}-1H-imidazole](/img/structure/B14330424.png)
![Benzene, 1-[(phenylsulfinyl)methyl]-4-(trifluoromethyl)-](/img/structure/B14330425.png)
